1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of interest within the field of medicinal chemistry, particularly due to its structural relationship with various biologically active isoquinoline derivatives. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties.
The compound can be classified as a benzylisoquinoline alkaloid. It is derived from the tetrahydroisoquinoline core, which is a significant scaffold in drug discovery. The systematic name for this compound is 1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and its molecular formula is C14H19NO4. The compound has a CAS number of 2319060-46-1, which is used for identification in chemical databases .
The synthesis of 1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be approached through various synthetic routes that typically involve the manipulation of the tetrahydroisoquinoline framework. One common method involves the use of morpholinone derivatives as intermediates in a multi-step synthesis process.
A notable strategy includes:
The molecular structure of 1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline features a bicyclic system with a cyclopropyl substituent at one nitrogen atom and two methoxy groups at positions six and seven. The structural representation can be described as follows:
The three-dimensional conformation of this molecule can significantly influence its interaction with biological targets .
1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions typical for isoquinoline derivatives:
These reactions are crucial for developing analogs with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds like 1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline often involves interaction with specific biological targets such as receptors or enzymes. For instance:
Research into this compound's specific interactions and effects on cellular processes is ongoing and essential for understanding its therapeutic potential .
1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibits several notable physical and chemical properties:
These properties are critical for formulating the compound into pharmaceutical preparations .
The applications of 1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline extend into several areas:
Ongoing research aims to elucidate further its pharmacological profile and potential clinical applications .
The construction of the 1-cyclopropyl-substituted tetrahydroisoquinoline core employs innovative adaptations of classical methodologies. The Pomeranz-Fritsch-Bobbitt cyclization remains pivotal, where a benzaldehyde derivative bearing dimethoxy substituents undergoes condensation with cyclopropanamine equivalents, followed by acid-catalyzed ring closure [7]. Modifications to this century-old method enable efficient incorporation of the cyclopropyl group at the C1 position. Alternatively, the Petasis borono-Mannich reaction offers a versatile multi-component approach. This method involves reacting 3,4-dimethoxyphenylboronic acid, a glyoxylic acid derivative, and cyclopropylamine, yielding advanced intermediates that undergo cyclodehydration to form the target scaffold [7]. A critical advancement involves N-acyliminium ion cyclizations, where precursors like N-(2-arylethyl)cyclopropanecarboxamides undergo activation (e.g., with POCl₃) to generate electrophilic species that cyclize regioselectively, forming the fused isoquinoline system with high efficiency [3]. These strategies provide convergent routes to the core structure, facilitating access to gram-scale quantities for biological evaluation.
Post-cyclization functionalization of the cyclopropyl ring expands structural diversity and tunes electronic properties. Key advancements include:
Table 1: Strategies for Cyclopropane Ring Functionalization
Method | Reagents/Conditions | Products Formed | Key Advantage |
---|---|---|---|
Radical Addition | Diazo compounds, Cu(I)/dirhodium catalysis | Cyclopropyl-alkyl/aryl derivatives | Tolerance of diverse functional groups |
Electrophilic Fluorination | Selectfluor®, N-fluorobenzenesulfonimide | 1-Fluorocyclopropyl analogs | Enhanced metabolic stability & binding |
Ring-Opening/Cross Metathesis | Grubbs catalysts, olefins | Unsaturated chain-extended derivatives | Introduces conformational flexibility |
Directed C-H Activation | Pd(OAc)₂, oxidants, directing groups | C-linked arylated/alkylated cyclopropanes | Enables selective modification at specific ring positions |
Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions selectively yields 1-fluorocyclopropyl derivatives, significantly altering the ring’s electronic character and enhancing metabolic stability [8]. Transition-metal-catalyzed cross-coupling, particularly Suzuki-Miyaura reactions employing cyclopropylboronic esters, allows arylation at the C1 position, enabling the attachment of diverse aromatic pharmacophores [3]. Furthermore, ring-opening reactions facilitated by rhodium or palladium catalysts in the presence of nucleophiles (e.g., amines, alcohols) provide access to linear chain derivatives while preserving the dimethoxyisoquinoline core [3]. These methodologies allow precise modulation of steric bulk, polarity, and electronic effects around the cyclopropane moiety.
Access to enantiomerically pure 1-cyclopropyl-tetrahydroisoquinolines is crucial due to the stereoselective nature of biological targets. Diastereoselective Pomeranz-Fritsch-Bobbitt cyclizations using chiral auxiliaries represent a robust approach. For instance, employing Andersen’s reagent [(1R,2S,5R)-(−)-menthyl (S)-p-toluenesulfinate] generates enantiomerically enriched N-sulfinyl imines, which undergo cyclization with high diastereocontrol (d.e. >90%) [7]. Subsequent auxiliary removal yields enantiopure (typically >98% e.e.) 1-substituted tetrahydroisoquinolines. Organocatalytic strategies utilizing BINOL-derived phosphoric acids (e.g., TRIP catalyst) or cinchona alkaloid derivatives catalyze the asymmetric Pictet-Spengler-type cyclizations of cyclopropane-containing substrates. These catalysts activate imine intermediates, enabling enantioselective C–C bond formation at the C1 position [7]. Additionally, enzymatic resolutions using engineered lipases or oxidases (e.g., D-amino acid oxidase from Fusarium solani) efficiently resolve racemic 1-carboxy-tetrahydroisoquinoline precursors, providing access to both enantiomers of key intermediates [7]. These asymmetric methodologies ensure the production of pharmacologically relevant enantiomers for structure-activity relationship studies.
Strategic modifications of the core scaffold optimize interactions with biological targets. Key approaches include:
Table 2: Impact of Key Modifications on Bioactivity Profiles
Modification Site | Representative Group | Primary Biological Effect Observed | Potential Rationale |
---|---|---|---|
N2 Position (Alkylation) | Benzyl, phenethyl | Increased Sigma-2 receptor affinity (Ki < 10 nM) | Enhanced lipophilicity & cavity filling |
N2 Position (Acylation) | Arylalkyl/heteroaryl amides | Improved P-gp inhibition (Reversal Fold > 400) | H-bonding with transmembrane domains |
C1 Position | Tetrazole, acyl sulfonamide | Maintained NDM-1 inhibition, improved ADME | Bioisosterism maintaining charge/polarity |
C5/C8 Position (Aryl ring) | Halogens, pyridyl, phenyl | Modulated AMPA receptor binding/selectivity | Altered π-stacking or steric constraints |
7-OMe Replacement | Fluorine | Enhanced metabolic stability & membrane passage | Reduced oxidative demethylation, lipophilicity |
These targeted modifications, guided by structure-activity relationship studies and molecular modeling, enable the optimization of potency, selectivity, and physicochemical properties against specific therapeutic targets like P-glycoprotein, sigma receptors, or viral enzymes [1] [2] [4]. Fluorination at the C6 or C7 position, replacing methoxy groups, is a particularly successful strategy for improving metabolic stability and blood-brain barrier penetration [6] [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1